molecular formula C21H17BrFN5O2 B3009657 3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione CAS No. 872839-29-7

3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione

Cat. No. B3009657
CAS RN: 872839-29-7
M. Wt: 470.302
InChI Key: KVFIWJIYLLNDKX-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H17BrFN5O2 and its molecular weight is 470.302. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The compound and its analogs are typically synthesized through a series of chemical reactions involving key precursors and intermediates. For instance, one study describes the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, obtained by intramolecular alkylation of precursor compounds. This process involves several steps, including hydrogenation, reaction with orthocarboxylates, and mesyl chloride to yield the desired products (Simo, Rybár, & Alföldi, 1998).

Biological Activity

  • Substituted pyridines and purines containing 2,4-thiazolidinedione structures have been synthesized and evaluated for their biological activities. Some of these compounds showed promising effects on triglyceride accumulation in vitro and exhibited hypoglycemic and hypolipidemic activity in vivo, highlighting their potential for further pharmacological studies (Kim et al., 2004).

Antimicrobial and Antifungal Properties

  • Novel succinimide derivatives, including those with bromophenyl groups, have been synthesized and shown to possess significant in vitro antifungal activities against several test fungi, indicating their potential as novel fungicides. This suggests a possible application of compounds with structural similarities to the target compound in developing new antifungal agents (Cvetković et al., 2019).

Photochemical Properties

  • The photochemical behavior of certain pyrimidinediones has been studied, revealing unique reactions under light exposure. For instance, a highly reactive pyrimidinedione was found to undergo an unusual transformation upon photolysis, leading to the formation of a bicyclic product. This highlights the complex photochemistry of these compounds and their potential for further exploration in photochemical applications (Shorunov et al., 2018).

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN5O2/c1-25-18-17(19(29)28(21(25)30)12-13-2-4-14(22)5-3-13)27-11-10-26(20(27)24-18)16-8-6-15(23)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIWJIYLLNDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCN(C4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione

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